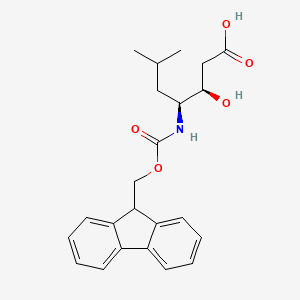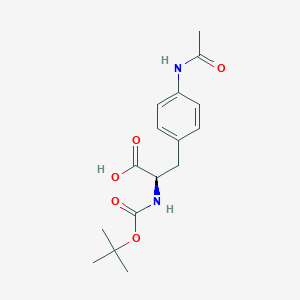
(Trimethyl)pentamethylcyclopentadienyltitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethyl)pentamethylcyclopentadienyltitanium(IV), 97% is a chemical compound with the CAS Number: 107333-47-1 . It is a yellow crystal and is available from various suppliers .
Molecular Structure Analysis
The molecular formula of (Trimethyl)pentamethylcyclopentadienyltitanium(IV), 97% is (CH3)5C5Ti(CH3)3 . Its molecular weight is 228.22 .Physical and Chemical Properties Analysis
(Trimethyl)pentamethylcyclopentadienyltitanium(IV), 97% is a yellow crystal . It is insoluble in water . It is sensitive to light, air, and moisture .Wissenschaftliche Forschungsanwendungen
1. Polymerization Studies
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is used in polymerization processes. For instance, it was utilized in the syndiospecific living polymerization of 4-methylstyrene, demonstrating its effectiveness in producing polymers with controlled molecular weights (Kawabe, Masahide, & Soga, 1999).
2. Ligand Interactions
This compound has been studied for its interactions with various ligands. For example, its interactions with dithiocarbamates were investigated, highlighting its potential in forming complexes with different ligands (Kaushik, Bhushan, & Chhatwal, 1978).
3. Organometallic Chemistry
In organometallic chemistry, (trimethyl)pentamethylcyclopentadienyltitanium(IV) is key in synthesizing new organometallic derivatives. Research has explored its role in producing compounds for transition metals in their lowest oxidation states (Beilin, Golstein, Dolgoplosk, Guzman, & Tinyakova, 1977).
4. Interaction with Organic Compounds
The compound's reaction with organic carbonyl groups has been studied, showing its utility in forming organotitanium(IV) derivatives through an intramolecular redox process (Coutts, Wailes, & Martin, 1973).
5. Alkyne Cycloadditions
This titanium compound is instrumental in [2+2] cycloadditions with alkynes, a process significant for synthetic applications in organic chemistry (Mcgrane & Livinghouse, 1992).
Safety and Hazards
(Trimethyl)pentamethylcyclopentadienyltitanium(IV), 97% is classified as a flammable solid . It should be handled under inert gas and kept cool . If swallowed, a poison center or doctor should be immediately called . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . It should be protected from sunlight and stored under inert gas . It should be disposed of in accordance with local/regional/national/international regulations .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienyltitanium(IV) are currently unknown Organometallic compounds can have diverse effects on biochemical pathways due to their complex structures and reactivity
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (Trimethyl)pentamethylcyclopentadienyltitanium(IV), 97% can be achieved through the reaction of pentamethylcyclopentadiene with titanium tetrachloride in the presence of trimethylaluminum as a reducing agent.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Titanium tetrachloride", "Trimethylaluminum" ], "Reaction": [ "Add pentamethylcyclopentadiene to a flask", "Add titanium tetrachloride to the flask", "Add trimethylaluminum to the flask as a reducing agent", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid under vacuum to obtain (Trimethyl)pentamethylcyclopentadienyltitanium(IV), 97%" ] } | |
CAS-Nummer |
107333-47-1 |
Molekularformel |
C13H29Ti-5 |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C5H5.8CH3.Ti/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;8*1H3;/q9*-1;+4 |
InChI-Schlüssel |
DVHMCUKDWMNRGX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1=C([C](C(=C1C)C)C)C.[Ti+3] |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)


![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B6329639.png)









